molecular formula C19H25N3 B1243306 (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride CAS No. 149654-41-1

(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride

Cat. No. B1243306
CAS RN: 149654-41-1
M. Wt: 295.4 g/mol
InChI Key: WDDZPZKGLZNGEH-MRXNPFEDSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to the one , involves various methodologies that have been extensively reviewed. Indole synthesis is a critical area in organic chemistry, given the indole ring's presence in numerous biologically active compounds. A comprehensive classification of indole synthesis methods has been proposed, highlighting the diversity of strategies used to construct the indole nucleus, ranging from reactions that form the bond to a functionalized aromatic carbon to those involving C–N bond formation as the last step (Taber & Tirunahari, 2011).

Molecular Structure Analysis

The molecular structure of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile; hydrochloride, with its indole core and specific substituents, presents a case for detailed structural analysis. The stereochemistry, indicated by the "(8R)" notation, is a crucial aspect of its molecular identity, affecting its reactivity and interaction with biological systems. Analysis of related compounds emphasizes the importance of stereochemical configurations and their impact on physical and chemical properties.

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, underscoring their versatility in organic synthesis. For instance, the Fischer indole synthesis is a classic method for constructing indole rings, demonstrating the indole nucleus's reactivity towards electrophilic substitution and cyclization reactions. These reactions are influenced by the nature of substituents and the indole ring's inherent nucleophilicity (Fusco & Sannicolo, 1978).

Scientific Research Applications

Synthesis and Pharmacology

  • Synthesis Approaches : The synthesis of related compounds, such as 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole derivatives, involves multi-step processes starting from commercially available substrates, with a key step being a regio-controlled Friedel-Crafts acylation. These compounds are potent and orally active 5-HT1A agonists (Lin et al., 1994).
  • Receptor Interactions : Enantiomers of related compounds have been synthesized and evaluated for their interactions with central 5-hydroxytryptamine (5-HT) and dopamine (DA) receptors, showing that stereoselectivity plays a significant role in their pharmacological profiles (Liu et al., 1989).

Structure-Activity Relationships

  • Analog Modification and Binding Profile : A study on analogs of 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole revealed that modifications to the dipropylamino group resulted in compounds with potent affinity for the 5-HT1A receptor and significant affinity for the dopamine D-2 receptor (Ennis et al., 1995).
  • Impact of Substituents : Research on substituents in the aromatic system of these compounds indicated selective affinity for the 5-HT1A receptor, with many of the compounds also displaying higher affinities for 5-HT1D alpha than 5-HT1D beta receptors (Stjernlöf et al., 1995).

Neurochemical Effects

  • Behavioral and Neurochemical Impacts : Studies have explored the in vivo pharmacological profiles of benz[e]indole derivatives, focusing on their effects on spontaneous locomotor activity, conditioned avoidance responding, and their potential as antipsychotic agents without motoric side effects (Fink-Jensen et al., 1998).

Mechanism of Action

Target of Action

U 92016A, also known as U92016A (hydrochloride), (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride, or U-92016A, primarily targets the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylyl cyclase .

Mode of Action

U 92016A acts as a potent, high efficacy, and selective 5-HT1A receptor full agonist . It binds with high affinity to human 5-HT1A receptors expressed in Chinese hamster ovary cells . Radioligand binding studies indicate that U 92016A is selective for the 5-HT1A receptor over other biogenic amine receptors . In cells expressing the human 5HT1A receptor, U 92016A decreases the forskolin-induced increase in cyclic AMP synthesis .

Biochemical Pathways

The primary biochemical pathway affected by U 92016A is the serotonergic pathway . As a 5-HT1A receptor agonist, U 92016A can decrease the production of cyclic AMP, a secondary messenger involved in many biological responses . This action can lead to various downstream effects, including a decrease in neuronal firing rate .

Pharmacokinetics

U 92016A displays excellent potency and a long duration of action . It is orally active, with a calculated bioavailability of 45% . This suggests that U 92016A is well-absorbed and can effectively reach its target sites in the body .

Result of Action

The activation of 5-HT1A receptors by U 92016A leads to a variety of physiological effects. For instance, it potently decreases rectal temperature in mice . It also elicits the 5-HT-mediated syndrome in rats, resulting in a dose-related decrease in 5-hydroxytryptophan accumulation . Additionally, U 92016A decreases arterial blood pressure in spontaneously hypertensive rats and inhibits sympathetic nerve activity in cats .

Action Environment

The action of U 92016A can be influenced by various environmental factors. For example, the compound’s bioavailability and efficacy can be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions . .

Biochemical Analysis

Biochemical Properties

(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within cells. Additionally, the compound may interact with receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell growth and differentiation . By inhibiting EGFR, the compound can potentially reduce cell proliferation and induce apoptosis in certain cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, such as EGFR and BRAFV600E . The compound binds to the active sites of these kinases, preventing their normal function and thereby disrupting the signaling pathways they regulate. This inhibition can lead to changes in gene expression and cellular behavior, ultimately affecting cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of certain metabolites . Understanding these pathways can provide insights into the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in certain compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound can affect its function and activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.

properties

IUPAC Name

(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3.ClH/c1-3-9-22(10-4-2)16-7-5-14-6-8-19-18(17(14)12-16)11-15(13-20)21-19;/h6,8,11,16,21H,3-5,7,9-10,12H2,1-2H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLKAMFNZKKRFJ-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149654-41-1
Record name 3H-Benz[e]indole-2-carbonitrile, 8-(dipropylamino)-6,7,8,9-tetrahydro-, hydrochloride (1:1), (8R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149654-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U-92016A hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149654411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U-92016A hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSP36A348S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride
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(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride
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(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride
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(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride
Reactant of Route 6
(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride

Q & A

Q1: How does U-92016A interact with its target and what are the downstream effects?

A1: U-92016A exhibits high affinity binding to the human 5-HT1A receptor. [] Upon binding, it acts as an agonist, meaning it activates the receptor. This activation leads to a decrease in forskolin-induced cyclic AMP synthesis, indicating its effect on the downstream signaling pathway. [] This mechanism contributes to its various pharmacological effects, including the reduction of rectal temperature in mice, the elicitation of the 5-HT-mediated syndrome in rats, and a decrease in arterial blood pressure in spontaneously hypertensive rats. []

Q2: What is known about the Structure-Activity Relationship (SAR) of U-92016A?

A2: While the provided research paper [] primarily focuses on characterizing U-92016A, it doesn't delve into specific SAR studies. To understand the impact of structural modifications on activity, potency, and selectivity, further research focusing on analogs and derivatives of U-92016A would be needed.

Q3: What in vitro and in vivo efficacy data is available for U-92016A?

A3: The research demonstrates U-92016A's in vitro efficacy through its binding to human 5-HT1A receptors expressed in cell lines and its effect on cyclic AMP synthesis. [] In vivo efficacy is showcased through various animal models. These include a reduction in rectal temperature in mice, the elicitation of the 5-HT-mediated syndrome in rats, a decrease in blood pressure in spontaneously hypertensive rats, and inhibition of sympathetic nerve activity in cats. [] These findings highlight its potential for further investigation in specific therapeutic areas.

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